2-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-fluoro-N-(4-pyrazol-1-ylcyclohexyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S/c16-14-4-1-2-5-15(14)22(20,21)18-12-6-8-13(9-7-12)19-11-3-10-17-19/h1-5,10-13,18H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBGBIOJAHGXSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC=CC=C2F)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Cyclohexylation: The pyrazole derivative is then reacted with cyclohexyl bromide in the presence of a base such as potassium carbonate to form the cyclohexyl-substituted pyrazole.
Sulfonamide Formation: The final step involves the reaction of the cyclohexyl-pyrazole compound with 2-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Fluorine Position
The electron-withdrawing sulfonamide group activates the benzene ring for nucleophilic substitution at the ortho-fluoro position.
Mechanism : The sulfonamide’s electron-withdrawing effect polarizes the C–F bond, facilitating attack by nucleophiles. For example, sodium methoxide replaces fluorine with a methoxy group at 60–80°C in DMF.
Sulfonamide Hydrolysis
The sulfonamide linkage undergoes hydrolysis under acidic or basic conditions to yield sulfonic acid derivatives.
| Conditions | Products | Catalyst/Reagent | Source |
|---|---|---|---|
| Concentrated HCl (reflux) | Benzenesulfonic acid + Cyclohexylamine derivative | H₂O | |
| NaOH (aqueous, 100°C) | Sodium sulfonate + Pyrazole-cyclohexylamine | None |
Note : Hydrolysis is slower compared to aliphatic sulfonamides due to the aromatic ring’s stabilization .
Pyrazole Ring Functionalization
The 1H-pyrazol-1-yl group on the cyclohexyl ring participates in electrophilic substitution and coordination reactions.
Example : Chlorination with Cl₂/FeCl₃ selectively substitutes the pyrazole’s C4 position, forming 4-chloro-1H-pyrazole derivatives .
Cyclohexyl Ring Oxidation
The cyclohexyl moiety undergoes oxidation to form ketones or epoxides under controlled conditions.
| Oxidizing Agent | Conditions | Product | Source |
|---|---|---|---|
| KMnO₄ | Acidic aqueous, 60°C | Cyclohexanone derivative | |
| m-CPBA | CH₂Cl₂, 0°C | Epoxide at cyclohexyl C1–C2 positions |
Limitation : Over-oxidation can fragment the ring; stoichiometric control is critical.
Sulfonamide Alkylation/Acylation
The sulfonamide nitrogen reacts with alkyl halides or acyl chlorides to form N-substituted derivatives.
| Reagent | Base | Product | Application | Source |
|---|---|---|---|---|
| Methyl iodide | NaH (dry THF) | N-Methylsulfonamide | Enhanced lipophilicity | |
| Benzoyl chloride | Pyridine | N-Benzoylsulfonamide | Prodrug formulations |
Yield : Alkylation typically achieves 70–85% yield, while acylation requires anhydrous conditions for >90% purity .
Key Research Findings
-
Selective Reactivity : The fluorine atom exhibits higher electrophilicity than the sulfonamide group, enabling sequential functionalization .
-
Biological Implications : Pyrazole nitration enhances binding to protease targets (e.g., thrombin), as seen in analogous compounds .
-
Stability : The sulfonamide resists hydrolysis at physiological pH, making it suitable for drug formulations .
Scientific Research Applications
Anticancer Potential
Research has indicated that compounds with similar structures to 2-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide exhibit significant anticancer properties. The sulfonamide moiety is known to interact with various biological targets involved in cancer cell proliferation and survival.
- Mechanism of Action : The compound may induce apoptosis in cancer cells and inhibit cell cycle progression. Studies have shown that related sulfonamide derivatives can trigger apoptotic pathways in various cancer cell lines, including breast and colon cancers .
Anti-inflammatory Effects
Sulfonamide derivatives are also recognized for their anti-inflammatory properties. The compound's structural characteristics may enhance its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory responses.
- Research Findings : In vitro studies have shown that related compounds exhibit IC50 values ranging from 60 to 80 μg/mL against COX enzymes, indicating potential for therapeutic use in inflammatory diseases .
Antidiabetic Activity
Emerging research suggests that sulfonamide derivatives can possess antidiabetic effects. Structural modifications of the sulfonamide scaffold have been linked to improved hypoglycemic activity.
- Case Study : A recent study synthesized various benzenesulfonamide derivatives and evaluated their antidiabetic efficacy in vivo, demonstrating significant hypoglycemic effects compared to established drugs like glibenclamide .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in substituents at specific positions can significantly impact the compound's potency against various targets.
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups (e.g., fluorine) | Increases potency against COX enzymes |
| Alteration of the cyclohexyl group | Affects binding affinity to target proteins |
| Variations in the pyrazole ring | Modulates anticancer activity |
Toxicity Studies
Toxicity assessments are essential for evaluating the safety profile of new compounds. Preliminary studies on related pyrazole derivatives indicate favorable safety characteristics, with many exhibiting LD50 values exceeding 2000 mg/kg in animal models, suggesting a high safety margin for further development .
Mechanism of Action
The mechanism of action of 2-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide involves its interaction with biological targets through its sulfonamide group. This group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The fluorine atom can also participate in interactions that stabilize the compound within the active site of enzymes.
Comparison with Similar Compounds
Key Observations:
Structural Complexity: The target compound is less complex than the chromen-pyrazolopyrimidine derivative in , which incorporates a fused heterocyclic system and dual fluorine atoms. This complexity likely contributes to the lower synthetic yield (28%) in compared to the triazine derivative in (75.2%) .
Fluorine Substitution :
- Both the target compound and the chromen derivative in feature fluorine atoms, which are absent in the triazine derivative. Fluorine enhances electronegativity and can improve membrane permeability .
Functional Groups: The sulfonamide group in the target compound and contrasts with the benzamide group in . Sulfonamides are known for their ability to inhibit carbonic anhydrases or proteases, while benzamides often target kinases or GPCRs .
Biological Activity
2-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C13H16FN3O2S. Its structure includes a sulfonamide group, a fluorinated benzene ring, and a cyclohexyl-pyrazole moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the fluorine atom via electrophilic fluorination methods.
- Sulfonamide formation by reacting the amine with sulfonyl chloride.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth effectively. In a study evaluating various sulfonamides, it was found that compounds containing pyrazole moieties demonstrated enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
The compound is believed to possess anti-inflammatory effects, similar to other pyrazole-based sulfonamides. In vitro studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. The selectivity for COX-2 over COX-1 suggests potential for reduced gastrointestinal side effects compared to traditional NSAIDs .
Cancer Therapeutics
There is emerging evidence that pyrazole-containing compounds may exhibit anticancer activity. For example, certain derivatives have been evaluated for their ability to inhibit prostate cancer cell lines, showing promising results in terms of growth inhibition and apoptosis induction . The mechanism often involves modulation of androgen receptor signaling pathways.
Case Study 1: Antimicrobial Efficacy
In a comparative study of various pyrazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating substantial antimicrobial activity.
Case Study 2: Anti-inflammatory Mechanism
A study investigating the anti-inflammatory effects of similar compounds found that treatment with this compound significantly reduced prostaglandin E2 levels in LPS-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide, and how do they influence solubility and bioavailability?
- Answer : Critical properties include molecular weight (367.06 g/mol), hydrogen bond donors (1), acceptors (5), and topological polar surface area (86.4 Ų). These parameters impact solubility, with higher hydrogen bonding capacity favoring aqueous solubility but potentially reducing membrane permeability. Computational tools like LogP calculators (e.g., XLogP ≈3) can predict lipophilicity, guiding formulation strategies. Experimental validation via HPLC or shake-flask methods is recommended .
Q. What synthetic routes are commonly employed for preparing sulfonamide derivatives like this compound?
- Answer : Typical routes involve sulfonylation of cyclohexylamine intermediates. For example:
- Step 1 : React 4-(1H-pyrazol-1-yl)cyclohexylamine with 2-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine).
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Key Optimization : Control reaction temperature (<0°C) to minimize byproducts. Confirm purity using LC-MS and ¹H/¹³C NMR .
Q. How can researchers assess the compound’s preliminary biological activity?
- Answer : Use in vitro assays such as:
- COX-2 Inhibition : Fluorescence polarization assays with recombinant COX-2 enzyme (IC₅₀ determination).
- Cellular Models : Test cytotoxicity in mammalian cell lines (e.g., HEK293) via MTT assays.
- Reference Standards : Compare with known COX-2 inhibitors (e.g., celecoxib) for benchmarking .
Advanced Research Questions
Q. What strategies are effective for optimizing selectivity between COX-1 and COX-2 isoforms?
- Answer :
- SAR-Driven Modifications : Introduce bulky substituents (e.g., trifluoromethyl) at the pyrazole ring to exploit COX-2’s larger active site.
- Crystallography : Resolve X-ray structures of the compound bound to COX-1/2 to identify key interactions (e.g., His90 in COX-2).
- In Silico Docking : Use software like AutoDock Vina to predict binding modes and refine substituent positions .
Q. How can metabolic stability challenges be addressed during lead optimization?
- Answer :
- Metabolic Soft Spots : Identify vulnerable sites (e.g., cyclohexyl C-H bonds) via microsomal stability assays (human/rat liver microsomes).
- Deuterium Incorporation : Replace labile hydrogens with deuterium at metabolically active positions to prolong half-life.
- Prodrug Design : Mask polar groups (e.g., sulfonamide) with ester linkages to enhance oral absorption .
Q. What advanced analytical methods are suitable for impurity profiling?
- Answer :
- HPLC-MS/MS : Detect trace impurities (e.g., des-fluoro analogs) using a C18 column and gradient elution.
- NMR Spectroscopy : ¹⁹F NMR is particularly useful for tracking fluorinated degradation products.
- Reference Standards : Synthesize and characterize known impurities (e.g., 4-[5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) for quantification .
Q. How can conformational flexibility of the cyclohexyl-pyrazole moiety impact target binding?
- Answer :
- Conformational Analysis : Perform DFT calculations (e.g., Gaussian) to map energy barriers for cyclohexyl ring puckering.
- NMR NOE Studies : Identify dominant conformers in solution to correlate with crystallographic data.
- Structure-Based Design : Rigidify the cyclohexyl group via ring constraints (e.g., spirocyclic derivatives) to improve binding entropy .
Q. What methodologies validate target engagement in complex biological systems?
- Answer :
- Cellular Thermal Shift Assay (CETSA) : Monitor compound-induced stabilization of COX-2 in cell lysates.
- Photoaffinity Labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink the compound to its target, followed by LC-MS/MS identification.
- In Vivo PET Imaging : Develop ¹⁸F-labeled analogs for real-time tracking of target occupancy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
